

A Comparative Analysis of Two Potent TRPV4 Inhibitors: GSK2798745 and GSK2193874

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Compound of Interest					
Compound Name:	GSK2798745				
Cat. No.:	B607803	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective Transient Receptor Potential Vanilloid 4 (TRPV4) channel inhibitors: **GSK2798745**, a clinical candidate, and GSK2193874, a preclinical tool compound. This objective comparison, supported by experimental data, aims to inform researchers on the distinct characteristics and potential applications of each molecule in the study of TRPV4-mediated signaling pathways and associated pathologies.

Introduction to TRPV4 and its Inhibitors

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[1] Its role in regulating calcium influx makes it a critical player in numerous physiological and pathophysiological processes.[1] Consequently, the development of potent and selective TRPV4 inhibitors is of significant interest for therapeutic intervention in conditions such as pulmonary edema associated with heart failure.[1][2] GlaxoSmithKline has developed two notable TRPV4 inhibitors, **GSK2798745** and GSK2193874, which, despite sharing the same molecular target, possess distinct profiles that make them suitable for different stages of research and development.

Comparative Data at a Glance



The following tables summarize the key quantitative data for **GSK2798745** and GSK2193874, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: In-Vitro Potency

Compound	Target	Human (hTRPV4) IC50	Rat (rTRPV4) IC50
GSK2798745	TRPV4	1.8 nM[3]	1.6 nM
GSK2193874	TRPV4	40 nM	2 nM

Table 2: Selectivity Profile

Compound	Selectivity Panel	Results
GSK2798745	Other TRP Channels	>25 µM against TRPM5, TRPA1, TRPC3, and TRPC6
GSK2193874	Other TRP Channels	>25 µM against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8
Broader Panel	Selective over a panel of ~200 human receptors, channels, and enzymes	

Table 3: Pharmacokinetic Parameters

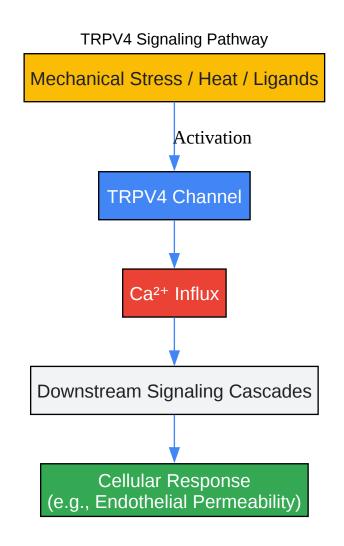
Compound	Species	Half-life (t½)	Oral Bioavailability (%F)	Clearance (CL)
GSK2798745	Human	~13 hours	-	-
Rat	-	>30%	Low unbound clearance	
GSK2193874	Rat	10 hours	31%	7.3 mL/min/kg
Dog	31 hours	53%	6.9 mL/min/kg	



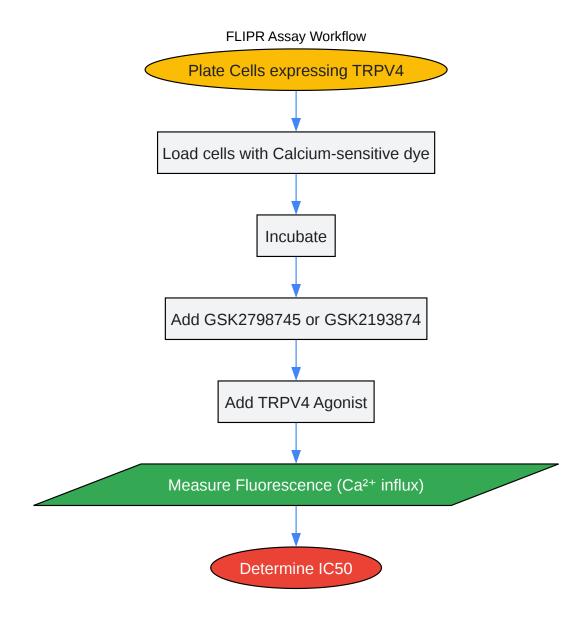
Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures related to these inhibitors, the following diagrams are provided.

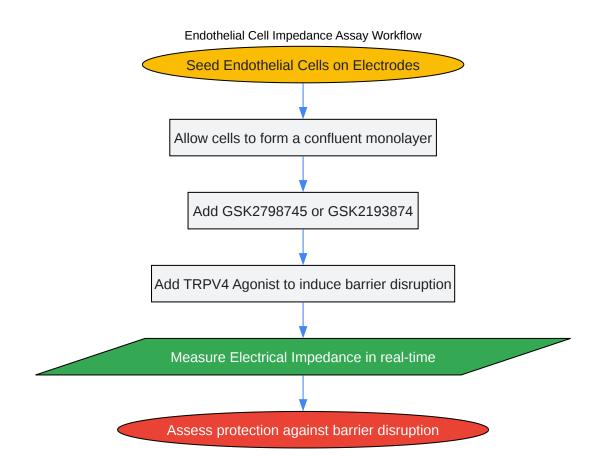












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